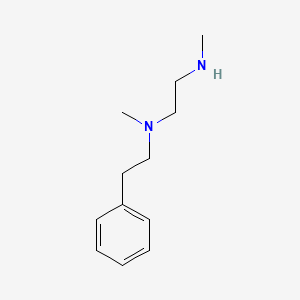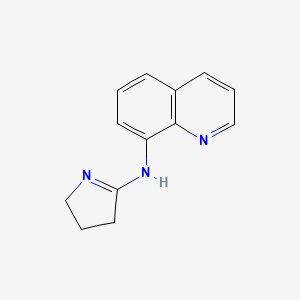
3-benzyl-6-methyl-4H-quinazolin-2-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-6-methyl-4H-quinazolin-2-amine;hydrochloride is a compound belonging to the quinazoline family, which is known for its diverse biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-methyl-4H-quinazolin-2-amine;hydrochloride typically involves the reaction of anthranilic acid derivatives with various reagents. One common method includes the refluxing of anthranilic acid with acetic anhydride in acetic acid to form benzoxazinone intermediates, which are then further reacted to produce the desired quinazoline derivative .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of metal-catalyzed reactions, microwave-assisted synthesis, and phase-transfer catalysis to enhance reaction efficiency and reduce production costs .
化学反応の分析
Types of Reactions
3-benzyl-6-methyl-4H-quinazolin-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the quinazoline ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, hydrogen peroxide, sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, solvents like acetic acid or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions can produce reduced quinazoline derivatives .
科学的研究の応用
3-benzyl-6-methyl-4H-quinazolin-2-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an antibacterial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-benzyl-6-methyl-4H-quinazolin-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as dihydrofolate reductase (DHFR), leading to the disruption of folate metabolism and subsequent cell death. This mechanism is particularly relevant in its anticancer and antibacterial activities .
類似化合物との比較
Similar Compounds
2-methyl-4H-benzo[d][1,3]oxazin-4-one: A precursor in the synthesis of quinazoline derivatives.
3-benzyl-2-cinnamylthio-6-(methyl or nitro)-quinazolin-4(3H)-ones: Known for their DHFR inhibitory activity.
Uniqueness
3-benzyl-6-methyl-4H-quinazolin-2-amine;hydrochloride stands out due to its specific substitution pattern, which imparts unique biological activities and makes it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its significance .
特性
分子式 |
C16H18ClN3 |
|---|---|
分子量 |
287.79 g/mol |
IUPAC名 |
3-benzyl-6-methyl-4H-quinazolin-2-amine;hydrochloride |
InChI |
InChI=1S/C16H17N3.ClH/c1-12-7-8-15-14(9-12)11-19(16(17)18-15)10-13-5-3-2-4-6-13;/h2-9H,10-11H2,1H3,(H2,17,18);1H |
InChIキー |
KJFHCDVSOROXLH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(N(C2)CC3=CC=CC=C3)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridin-1-amine](/img/structure/B13866088.png)
![2-Bromo-4,6-dihydro-thieno[3,4-d]thiazole](/img/structure/B13866092.png)











![3-Chloro-4-[(4-methoxyphenyl)methoxy]phenol](/img/structure/B13866180.png)
